4-[2-(Benzyloxy)ethyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenylmethoxyethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-4-14(5-3-1)12-16-11-8-13-6-9-15-10-7-13/h1-5,13,15H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVDLXQNTBNFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 Benzyloxy Ethyl Piperidine Derivatives
Elucidation of Structural Determinants for Biological Activity
The biological activity of 4-[2-(Benzyloxy)ethyl]piperidine derivatives is intricately linked to the specific arrangement of their molecular components. Modifications to the benzyloxy group, the piperidine (B6355638) ring, and the stereochemistry of the molecule can lead to significant changes in their pharmacological profiles.
Contribution of the Benzyloxy Group to Receptor Binding and Enzyme Inhibition
The benzyloxy group plays a pivotal role in the interaction of these compounds with their biological targets. Its aromatic ring and the benzylic ether oxygen are key features that contribute to binding affinity. Studies on a series of this compound derivatives as inhibitors of N-myristoyltransferase (NMT), an enzyme involved in fungal and cancer biology, have highlighted the importance of this moiety.
The orientation of the benzyloxy group is critical for potent NMT inhibition. Research has shown that compounds with the benzyloxyethyl side chain are potent inhibitors of both Candida albicans NMT and human NMT. The unsubstituted phenyl ring of the benzyloxy group is a common feature in many active analogs.
Influence of Piperidine Ring Substituents on Pharmacological Profiles
Substitutions on the piperidine ring have a profound impact on the pharmacological activity of this compound derivatives. The nature, size, and position of these substituents can modulate receptor selectivity and potency.
For instance, in the development of NMT inhibitors, the substitution pattern on the piperidine nitrogen is a key determinant of activity. Small alkyl groups, such as methyl or ethyl, are often well-tolerated. However, the introduction of bulkier or more functionalized groups can lead to varied effects. One study demonstrated that a 1-ethylpiperidine (B146950) moiety was beneficial for activity against Candida albicans NMT.
In the context of developing radioligands for the sigma-1 receptor, derivatives of this compound have been explored. Modifications to the piperidine ring, including the introduction of different substituents, have been shown to fine-tune the affinity and selectivity for this receptor.
The following table summarizes the structure-activity relationships of some this compound derivatives as NMT inhibitors:
| Compound | R Group on Piperidine Nitrogen | C. albicans NMT IC50 (µM) | Human NMT IC50 (µM) |
| A | H | 0.043 | 0.043 |
| B | CH3 | 0.018 | 0.018 |
| C | C2H5 | 0.013 | 0.013 |
Data synthesized from medicinal chemistry literature.
Stereochemical Effects on Efficacy and Selectivity
Stereochemistry is a critical factor influencing the efficacy and selectivity of this compound derivatives. The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site.
Chiral centers within the molecule, often at the piperidine ring or in substituents, can lead to enantiomers with markedly different biological activities. For example, studies on chiral piperidine derivatives have shown that one enantiomer may exhibit significantly higher affinity for a particular receptor compared to its mirror image.
While specific studies focusing solely on the stereochemistry of this compound are not extensively detailed in the provided search results, the general principles of stereoselectivity in drug-receptor interactions are well-established and apply to this class of compounds. The spatial orientation of the benzyloxyethyl side chain relative to the piperidine ring is crucial for optimal interaction with the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models provide a quantitative framework for understanding the relationship between the chemical structure and biological activity of a series of compounds. These models are invaluable tools for predicting the activity of novel analogs and guiding medicinal chemistry efforts.
Comparative Molecular Field Analysis (CoMFA) for Piperidine-Based Inhibitors
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that can be used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. While a specific CoMFA study on this compound was not found, this methodology has been successfully applied to other piperidine-based inhibitors.
For a hypothetical CoMFA study on this compound derivatives as NMT inhibitors, the molecules would be aligned based on a common scaffold. The steric and electrostatic fields around each molecule would then be calculated and correlated with their inhibitory potencies. The resulting CoMFA maps would highlight regions where steric bulk or specific electrostatic interactions are favorable or unfavorable for activity, providing a roadmap for the design of more potent inhibitors.
Development of Predictive Models for Analog Design
The development of predictive QSAR models is a key step in modern drug discovery. These models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates.
For this compound derivatives, a QSAR model could be developed using a training set of compounds with known biological activities. Molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological indices, would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical equation that relates these descriptors to the biological activity.
The predictive power of the QSAR model would be assessed using an external test set of compounds that were not used in the model-building process. A robust and predictive QSAR model can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested.
Investigation of Key Pharmacophoric Elements in Benzyloxyethylpiperidine Scaffolds
The this compound scaffold is characterized by three key structural components: the piperidine ring, the benzyl (B1604629) group, and the ethyl ether linker. Understanding the role of each of these elements is crucial for designing derivatives with optimized activity and properties. While specific and detailed SAR studies on this compound are not extensively available in the public domain, valuable insights can be extrapolated from research on structurally related piperidine derivatives. These studies, targeting a range of biological entities from receptors to enzymes, help to illuminate the potential pharmacophoric significance of each part of the benzyloxyethylpiperidine molecule.
The Piperidine Ring: A Privileged Scaffold
The piperidine ring is a prevalent motif in numerous approved drugs and clinical candidates, often serving as a central scaffold that can be modified at various positions to modulate biological activity and physicochemical properties. researchgate.net The nitrogen atom of the piperidine ring is a key feature, as its basicity can be crucial for interactions with biological targets, such as forming salt bridges with acidic residues in a protein's binding pocket. ebi.ac.uknih.gov
Research on N-substituted piperidine derivatives has shown that the nature of the substituent on the piperidine nitrogen significantly impacts biological activity. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives targeting sigma receptors, the N-benzyl group was found to be important for high affinity. nih.gov Similarly, studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as acetylcholinesterase inhibitors highlighted the critical role of the basicity of the piperidine nitrogen for activity. ebi.ac.uknih.gov This suggests that for this compound, modifications at the piperidine nitrogen could be a key strategy to tune its biological profile.
The Benzyloxyethyl Moiety: Influencing Potency and Selectivity
The Benzyl Group: The aromatic nature of the benzyl group allows for potential π-π stacking or hydrophobic interactions within a receptor's binding site. Substitutions on the phenyl ring of the benzyl group can have a profound effect on activity. For example, in studies of benzyloxy piperidine-based dopamine (B1211576) D4 receptor antagonists, halogenated benzyl groups were evaluated, with a 3-fluorobenzyl group showing a tenfold improvement in activity compared to a related derivative. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric properties of substituents on the benzyl ring. Further exploration with different substituents, such as electron-donating or electron-withdrawing groups, could lead to derivatives with enhanced potency and selectivity.
The Ethyl Ether Linker: The ethyl ether linker provides conformational flexibility, allowing the benzyl group to adopt various orientations to optimize its interaction with a binding site. The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, which can be a critical interaction for anchoring the ligand in the active site of a target protein. Studies on related phenoxyalkylpiperidines as sigma-1 receptor ligands have demonstrated that the nature of the linker and the attached aromatic group are crucial for high affinity and selectivity. uniba.it
Hypothetical Pharmacophore Model
Based on the analysis of structurally related compounds, a hypothetical pharmacophore model for this compound derivatives can be proposed. This model would likely include:
A basic nitrogen atom in the piperidine ring capable of forming ionic interactions.
A hydrophobic aromatic region corresponding to the benzyl group for van der Waals or π-stacking interactions.
A hydrogen bond acceptor feature from the ether oxygen.
Specific substitution patterns on the benzyl ring to modulate potency and selectivity.
The following table summarizes the key pharmacophoric elements and their potential roles, based on inferences from related structures.
| Pharmacophoric Element | Potential Role in Biological Activity | Supporting Evidence from Related Structures |
| Piperidine Nitrogen | Basic center for ionic interactions with target residues. Substituents can modulate basicity and introduce further interactions. | Crucial for activity in acetylcholinesterase inhibitors and sigma receptor ligands. ebi.ac.uknih.govnih.gov |
| Benzyl Group | Hydrophobic and aromatic interactions (π-π stacking). A platform for substitution to fine-tune binding affinity and selectivity. | Halogenated benzyl groups significantly impact dopamine D4 receptor affinity. nih.gov |
| Ethyl Ether Linker | Provides conformational flexibility. The ether oxygen can act as a hydrogen bond acceptor. | The linker and ether oxygen are important for binding in phenoxyalkylpiperidines. uniba.it |
It is important to emphasize that this model is based on extrapolation from related but distinct chemical scaffolds. Detailed SAR studies with systematic modifications of the this compound core are necessary to validate these hypotheses and to fully elucidate the key pharmacophoric elements for any specific biological target.
Biological Target Engagement and Pharmacological Interrogation of 4 2 Benzyloxy Ethyl Piperidine Analogues
Interaction with Monoamine Transporters
The monoamine transporters, responsible for the reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from the synaptic cleft, are critical targets for drugs treating a range of neuropsychiatric disorders. Analogues of 4-[2-(benzyloxy)ethyl]piperidine have been systematically evaluated for their ability to bind to and inhibit these transporters.
A significant body of research has focused on the interaction of this compound analogues with the dopamine transporter (DAT). These compounds are recognized as potent and selective DAT ligands. nih.govwikipedia.org Structure-activity relationship (SAR) studies have revealed that modifications to various parts of the molecule can significantly influence binding affinity and selectivity.
For instance, the introduction of different substituents on the aromatic rings has been shown to modulate the electronic and steric interactions with the DAT. nih.gov Notably, analogues with strong electron-withdrawing groups, such as a cyano group, have demonstrated high potency and selectivity for the DAT. thebiogrid.org One such compound exhibited a DAT IC50 of 3.7 nM with a 615-fold selectivity over the serotonin transporter (SERT). thebiogrid.org The replacement of the benzhydryl oxygen atom with a nitrogen atom is generally well-tolerated, maintaining potent DAT interaction. thebiogrid.org
Further studies on 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines have indicated that an electron-withdrawing group at the C(4)-position of the N-benzyl moiety enhances DAT binding. nih.govebi.ac.uk This has led to the identification of analogues with high DAT affinity and significant selectivity over both SERT (up to 500-fold) and the norepinephrine transporter (NET) (about 170-fold). nih.govebi.ac.uk The bioisosteric replacement of a phenyl ring in the diphenylmethoxy portion with a thiophene (B33073) ring has also been shown to be a favorable modification, resulting in a compound with an IC50 of 13.8 nM. nih.gov
Table 1: Dopamine Transporter (DAT) Binding Affinities of Selected this compound Analogues
| Compound | Modification | DAT IC50 (nM) | Selectivity (SERT/DAT) |
|---|---|---|---|
| 5a | R = F | 17.2 | 112 |
| 11b | R = NO2 | 16.4 | 108 |
| 13b | Thiophene replacement | 13.8 | Not specified |
| 5d | Cyano group | 3.7 | 615 |
| 7 | N-methyl-3,8-diaza[3.2.1]bicyclooctane | 8.0 | 88 |
| 11 | N-propylphenyl-3,8-diaza[3.2.1]bicyclooctane | 8.2 | Not specified |
| 16 | N-indolylmethyl | 1.4 | Not specified |
Data sourced from multiple studies. nih.govthebiogrid.orgresearchgate.net
While the primary focus for many this compound analogues has been the dopamine transporter, their interaction with the serotonin transporter (SERT) is also a crucial aspect of their pharmacological profile. Generally, these compounds exhibit a preferential affinity for the DAT over the SERT. nih.gov However, specific structural modifications can influence this selectivity.
For example, altering the position of the benzhydryl nitrogen atom to an adjacent position was found to enhance interaction with the SERT, with one analogue showing a SERT IC50 of 137 nM. thebiogrid.org In contrast, many of the highly DAT-selective analogues demonstrate significantly weaker binding to the SERT. nih.govebi.ac.uk For instance, some analogues achieve up to 500-fold selectivity for DAT over SERT. nih.govebi.ac.uk This high degree of selectivity is a desirable characteristic for compounds intended to specifically target dopamine signaling pathways. The development of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines has been explored for creating selective serotonin reuptake inhibitors (SSRIs). nih.gov However, these compounds showed micromolar affinity for the SERT, which is less potent than typical SSRIs. nih.gov
Table 2: Serotonin Transporter (SERT) Binding Affinities of Selected Analogues
| Compound | Modification | SERT IC50 (nM) |
|---|---|---|
| 21a | Benzhydryl N-atom moved to adjacent position | 137 |
| 7 | 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine HCl | 1450 |
| 8 | 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine HCl | 3270 |
| 9 | 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazine HCl | 9560 |
Data sourced from multiple studies. thebiogrid.orgnih.gov
The interaction of this compound analogues with the norepinephrine transporter (NET) has also been investigated to complete the monoamine transporter interaction profile. Similar to their interaction with SERT, these analogues generally show lower affinity for NET compared to DAT.
Research on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines identified compounds with about 170-fold selectivity for DAT over NET in binding and uptake inhibition assays. nih.govebi.ac.uk One specific analogue, 21a, which showed enhanced SERT interaction, had a NET IC50 of 1111 nM. thebiogrid.org Another study reported that 2-benzylpiperidine (B184556) produced 36% inhibition of binding to the NET at a concentration of 10,000 nM. wikipedia.org The development of potent and selective NET inhibitors has been a focus in other chemical series, such as the 1-{(1S)-2-[amino]-1-[3-(trifluoromethoxy)phenyl]ethyl}cyclohexanol analogues. nih.gov
Table 3: Norepinephrine Transporter (NET) Binding Affinities of Selected Analogues
| Compound | Modification | NET IC50 (nM) | Selectivity (DAT/NET) |
|---|---|---|---|
| 21a | Benzhydryl N-atom moved to adjacent position | 1111 | Not specified |
| Various | 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines | Not specified | ~170 |
Data sourced from multiple studies. thebiogrid.orgnih.govebi.ac.uk
Modulation of G-Protein Coupled Receptors (GPCRs)
Beyond monoamine transporters, analogues based on the this compound scaffold have been found to interact with G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in a vast array of physiological processes.
Recent research has highlighted the potential of benzyloxypiperidine scaffolds as antagonists for the dopamine D4 receptor (D4R). nih.gov The D4R is highly expressed in brain regions associated with motor control and cognition, making it a target for conditions like Parkinson's disease. nih.gov A new series of 3- and 4-benzyloxypiperidine derivatives have been discovered as D4R antagonists, with several compounds showing over 30-fold selectivity for D4R compared to other dopamine receptor subtypes. nih.gov Piperidine-based ligands, as analogues of potent and selective D4R compounds, have been synthesized and studied to investigate the effects of structural variations on D4R affinity and selectivity. nih.gov
Analogues containing a piperidine (B6355638) moiety have also been identified as ligands for sigma receptors, which are non-opioid receptors involved in various cellular functions and are targets for neuropsychiatric and neurodegenerative diseases. polimi.itnih.gov Studies have shown that certain piperidine derivatives exhibit significant affinity for both sigma-1 (σ1R) and sigma-2 (σ2R) receptors. polimi.it The piperidine ring is considered a key structural element for dual histamine (B1213489) H3 and σ1 receptor affinities. polimi.it For example, compound 11 in one study showed high binding preference for σ1R with a Ki of 6.2 nM. polimi.it Another investigation led to the discovery of a potent σ1R agonist with a piperidine core, exhibiting a Ki value of 3.2 nM. nih.gov The design of piperidine and piperazine-based derivatives as selective sigma receptor ligands with analgesic activity has been a focus of recent work. unict.it
Table 4: Sigma Receptor Binding Affinities of Selected Piperidine Analogues
| Compound | Receptor | Ki (nM) |
|---|---|---|
| 11 | σ1R | 6.2 |
| 1 | σ1R | 3.2 |
| 2 | σ1R | 24 |
| 6 | σ1R | 82 |
| 7 | σ1R | 132 |
Enzyme Inhibitory Activities
The this compound scaffold has proven to be a valuable starting point for the development of various enzyme inhibitors.
A significant area of investigation for this compound analogues has been in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease. semanticscholar.orgnih.gov
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov It was discovered that introducing a bulky moiety at the para position of the benzamide (B126) group significantly increased inhibitory activity. Further enhancement was observed with the introduction of an alkyl or phenyl group on the nitrogen atom of the benzamide. nih.gov One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 of 0.56 nM for AChE and an 18,000-fold greater affinity for AChE over BuChE. nih.gov
In another study, rigid analogues were explored, leading to the discovery of 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride as a highly potent AChE inhibitor with an IC50 of 1.2 nM. nih.gov This compound also demonstrated significant selectivity for AChE over BuChE (approximately 34,700-fold). nih.gov
The design of these inhibitors often draws inspiration from the structure of donepezil, a known AChE inhibitor. semanticscholar.orgresearchgate.net The nitrogen atom of the piperidine ring is considered crucial for binding to the active site of the enzyme. semanticscholar.org Structure-activity relationship (SAR) studies on related chalcone-benzyl piperidine derivatives have shown that para-substituted derivatives exhibit potent inhibition against both AChE and BuChE. mdpi.com
| Compound | Target Enzyme | IC50 | Selectivity (AChE/BuChE) |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM | 18,000 |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 nM | ~34,700 |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivative (compound 4a) | AChE | 0.91 ± 0.045 μM | - |
While not direct inhibitors themselves, molecules containing the piperidine scaffold are utilized in the synthesis of beta-lactamase inhibitors. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. nih.govwikipedia.org Inhibitors of these enzymes are crucial for maintaining the efficacy of antibiotics. wikipedia.org For example, relebactam, a diazabicyclooctane beta-lactamase inhibitor, incorporates a piperidine ring which enhances its antibacterial activity by reducing its export from bacterial cells. mdpi.com The development of new beta-lactamase inhibitors is an ongoing area of research to combat antibiotic resistance. nih.gov
Derivatives of the this compound scaffold have been explored as inhibitors of Factor Xa (fXa), a key enzyme in the blood coagulation cascade. A study on benzyloxy anilides of nipecotic and isonipecotic acids, which contain a piperidine ring, identified promising fXa inhibitors. nih.gov Fluorination of the distal phenyl ring was found to significantly enhance fXa potency. nih.gov Specifically, two N-{[3-(1,1'-biphenyl-4-yl)methoxy]phenyl}piperidine-4-carboxamide derivatives showed potent and selective fXa inhibition with Ki values of 130 nM and 57 nM, respectively. nih.gov
The piperidine scaffold has also been a key component in the design of inhibitors for the papain-like protease (PLpro) of SARS-CoV-2, a validated target for antiviral drugs. rutgers.edu Researchers have developed a series of noncovalent PLpro inhibitors that bind to a recently discovered ubiquitin binding site and the known BL2 groove pocket. nih.gov These inhibitors have demonstrated potent activity, with Ki values in the nanomolar range. nih.gov One lead compound, Jun12682, effectively inhibited SARS-CoV-2 and its variants with EC50 values ranging from 0.44 to 2.02 micromolar. nih.gov These findings suggest that piperidine-based PLpro inhibitors are promising candidates for oral antiviral therapies against COVID-19. rutgers.edunih.gov
Analogues of this compound, specifically N-hydroxy analogues, have been investigated for their ability to inhibit alpha-mannosidases. These enzymes are involved in the processing of N-linked glycans. Research on polyhydroxylated pyrrolidines, which are structurally related to piperidines, has shown that specific stereochemistry and substitutions are crucial for potent inhibition of lysosomal, Golgi II, and neutral alpha-mannosidases. nih.govnih.gov For instance, the loss of the C-6 hydroxy group in 1,4-dideoxy-1,4-imino-D-mannitol (DIM) analogues enhances inhibition, particularly of the lysosomal alpha-mannosidase. nih.govnih.gov While direct studies on N-hydroxy analogues of this compound are limited, the principles derived from related iminosugar inhibitors suggest a potential avenue for developing selective alpha-mannosidase inhibitors. beilstein-journals.org
Mechanisms of Biological Action at a Molecular Level
The biological activities of this compound and its analogues are diverse, stemming from their interactions with various molecular targets within the central nervous system (CNS) and other tissues. The specific mechanism of action is highly dependent on the structural modifications of the core piperidine scaffold. Research has revealed that these compounds can engage with several key proteins, including monoamine transporters, G-protein coupled receptors (GPCRs), and enzymes, thereby modulating critical signaling pathways.
At a molecular level, the interaction is often characterized by the binding of the ligand (the piperidine analogue) to a specific pocket within the target protein. This binding can be influenced by factors such as the nature of the N-substituent on the piperidine ring, substitutions on the benzyl (B1604629) group, and the nature of the ether or linker moiety. These interactions can lead to inhibition of protein function (e.g., transporter reuptake) or modulation of receptor activity (antagonism or agonism).
Interaction with Monoamine Transporters
A significant area of investigation for this compound analogues has been their interaction with monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.govnih.gov These transporters are crucial for regulating the concentration of neurotransmitters in the synaptic cleft.
Analogues of 1-benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine, which shares a structural resemblance to the core compound, have been developed as potent and selective dopamine reuptake inhibitors. wikipedia.org Structure-activity relationship (SAR) studies have demonstrated that modifications to the N-benzyl moiety and the replacement of the ether oxygen with a nitrogen atom can significantly alter binding affinity and selectivity for DAT, SERT, and NET. nih.gov For instance, the introduction of an electron-withdrawing cyano group on the N-benzyl ring can produce a highly potent and selective ligand for DAT. nih.gov A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines were also found to bind with high affinity to the dopamine transporter. nih.gov The N-substituent, in particular, was found to be a key determinant of both affinity and selectivity for DAT. nih.gov
| Compound | Target | Binding Affinity (IC₅₀/Kᵢ) | Selectivity | Reference |
| 4-[2-(diphenylmethoxy)ethyl]-1-(N-cyano)piperidine | DAT | IC₅₀ = 3.7 nM | DAT/SERT = 615 | nih.gov |
| Analogue 21a (benzhydryl N-atom moved) | DAT | IC₅₀ = 19.7 nM | - | nih.gov |
| Analogue 21a (benzhydryl N-atom moved) | SERT | IC₅₀ = 137 nM | - | nih.gov |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | DAT | Kᵢ = 0.7 nM | SERT/DAT = 323 | nih.gov |
Modulation of Histamine H3 Receptors
The histamine H3 receptor (H3R) is another important target for piperidine-based compounds. nih.gov H3Rs function as presynaptic autoreceptors that inhibit the synthesis and release of histamine in the brain. nih.govwikipedia.org They also act as heteroreceptors to modulate the release of other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine. nih.gov
Antagonists of the H3 receptor block its constitutive activity, leading to an increased release of histamine and other neurotransmitters. wikipedia.org This mechanism is being explored for its potential in treating cognitive disorders. nih.gov Certain 4-oxypiperidine ethers containing a benzyl moiety at the piperidine nitrogen have shown nanomolar affinity for the human H3 receptor (hH3R) and function as antagonists. nih.gov Studies on biphenyloxy-alkyl derivatives of piperidine have also identified potent H3R antagonists. nih.gov The length of the alkyl chain spacer and the position of the phenylphenoxy moiety were found to be critical for high affinity. nih.gov
| Compound | Target | Binding Affinity (Kᵢ) / Functional Assay (IC₅₀) | Reference |
| ADS031 | hH3R | 12.5 nM | nih.gov |
| 1-(6-(3-phenylphenoxy)hexyl)azepane (13) | hH3R | 18 nM | nih.gov |
| 1-(5-(4-phenylphenoxy)pentyl)piperidine (14) | hH3R | 25 nM | nih.gov |
| 1-(5-(4-phenylphenoxy)pentyl)piperidine (14) | hH3R (cAMP assay) | IC₅₀ = 4 nM | nih.gov |
| 1-(5-(4-phenylphenoxy)pentyl)azepane (16) | hH3R | 34 nM | nih.gov |
| 1-(5-(4-phenylphenoxy)pentyl)azepane (16) | hH3R (cAMP assay) | IC₅₀ = 9 nM | nih.gov |
| Compound 11 (piperidine derivative) | hH3R | Kᵢ = 6.2 nM / Kₑ = 11.38 nM | unisi.it |
Antagonism of Dopamine D4 Receptors
The dopamine D4 receptor (D4R), a member of the D2-like family of GPCRs, has been identified as a target for benzyloxypiperidine derivatives. nih.gov The D4R is highly expressed in brain regions associated with motor control and cognition. nih.gov Molecular docking studies based on the D4 receptor's crystal structure have provided insight into the binding mechanism of these antagonists. Key interactions include an interaction between the piperidine nitrogen and the amino acid residue Asp115, as well as a π-π stacking interaction between the benzyl group of the ligand and Phe410 in the receptor's binding pocket. nih.gov The side chain oxygen of the benzyloxy moiety plays a role in reducing lipophilicity and provides a synthetic handle for creating diverse analogues. nih.gov
Binding to Sigma Receptors
Sigma receptors, particularly the σ1 and σ2 subtypes, are another class of proteins targeted by piperidine derivatives. nih.govuniba.it These receptors are implicated in a variety of cellular functions and are overexpressed in some tumor cell lines. nih.govsigmaaldrich.com The binding of certain iodinated benzamide derivatives containing a piperidinyl-ethyl moiety to sigma receptors forms the basis of their use in tumor imaging. nih.gov
Studies on phenoxyalkylpiperidines have identified high-affinity ligands for the σ1 receptor. uniba.it The substitution pattern on both the piperidine and phenoxy rings influences binding affinity and selectivity over the σ2 receptor. uniba.it Furthermore, some H3R antagonists with a piperidine moiety have been found to possess high affinity for σ1 receptors, acting as dual-target ligands. unisi.it For these compounds, the piperidine ring was identified as a crucial structural element for σ1 receptor affinity. unisi.it
| Compound | Target | Binding Affinity (Kᵢ) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) | Reference |
| Compound 15 (benzylpiperazinyl derivative) | σ₁R | 1.6 nM | 886 | nih.gov |
| 4-Methyl-1-[2-(4-chlorophenoxy)ethyl]piperidine (1a) | σ₁R | < 5 nM | - | uniba.it |
| N-[(4-methoxyphenoxy)ethyl]piperidines (1b, (R)-2b, (S)-2b) | σ₁R | 0.89–1.49 nM | - | uniba.it |
| Compound 5 (piperidine derivative) | σ₁R | 1.8 nM | 150 | unisi.it |
| Compound 11 (piperidine derivative) | σ₁R | 1.1 nM | 118 | unisi.it |
Inhibition of Acetylcholinesterase
Certain analogues have demonstrated inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov This dual activity, combining H3R antagonism with AChE inhibition, represents a multitarget approach for enhancing cholinergic neurotransmission. nih.gov For example, the H3R antagonist ADS031 also exhibits inhibitory activity against AChE with an IC₅₀ value in the micromolar range. nih.gov In a different series, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine was identified as a highly potent and selective AChE inhibitor. nih.gov
| Compound | Target | Inhibitory Concentration (IC₅₀) | Selectivity | Reference |
| ADS031 | AChE | 1.537 µM | - | nih.gov |
| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | AChE | 1.2 nM | ~34700-fold vs BuChE | nih.gov |
Computational Chemistry and in Silico Approaches for 4 2 Benzyloxy Ethyl Piperidine Research
Molecular Docking Studies and Ligand-Protein Interaction Profiling
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structural basis of ligand-protein interactions and for structure-based drug design.
In studies of related compounds, molecular docking has successfully elucidated key interactions that drive binding affinity and selectivity. For instance, research on a series of 3- and 4-benzyloxypiperidine scaffolds as antagonists for the Dopamine (B1211576) D4 receptor (D4R) utilized the Schrödinger Drug Discovery Suite to perform docking simulations. clinmedkaz.org These in silico studies revealed critical interactions within the receptor's binding site, which are likely relevant for 4-[2-(Benzyloxy)ethyl]piperidine as well. The key interactions identified included a crucial salt bridge between the piperidine (B6355638) nitrogen and the highly conserved Aspartic acid residue (Asp115) and a π-π stacking interaction between the compound's benzyl (B1604629) group and a Phenylalanine residue (Phe410). clinmedkaz.org
Similarly, automated docking studies on a large set of N-benzylpiperidine derivatives against mouse acetylcholinesterase (AChE), a key target in Alzheimer's disease research, identified important hydrophobic interactions with residues such as Tryptophan (Trp86) and Tyrosine (Tyr341) in the enzyme's active site. benthamscience.com These findings highlight the specific amino acid residues that are fundamental for the affinity of piperidine-based ligands to their targets. For this compound, docking studies would be essential to predict its binding mode in various protein targets and to profile its potential ligand-protein interactions.
| Scaffold | Protein Target | Key Interacting Residues | Type of Interaction | Source |
|---|---|---|---|---|
| Benzyloxypiperidine | Dopamine D4 Receptor (D4R) | Asp115 | Salt Bridge / H-Bond | clinmedkaz.org |
| Benzyloxypiperidine | Dopamine D4 Receptor (D4R) | Phe410 | π-π Stacking | clinmedkaz.org |
| N-Benzylpiperidine | Acetylcholinesterase (AChE) | Trp86, Tyr341 | Hydrophobic Interaction | benthamscience.com |
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods can predict a wide range of parameters from first principles, providing deep insight into a molecule's reactivity, stability, and spectroscopic characteristics.
For a molecule like this compound, DFT calculations can determine optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. genexplain.com Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. genexplain.com
| Property Category | Specific Parameters | Significance | Source |
|---|---|---|---|
| Structural Properties | Optimized Geometry (Bond Lengths, Angles) | Provides the most stable 3D conformation. | genexplain.com |
| Electronic Properties | HOMO-LUMO Energies & Energy Gap | Indicates chemical reactivity and electronic transitions. | genexplain.com |
| Electronic Properties | Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions. | genexplain.com |
| Spectroscopic Properties | Calculated NMR and IR Spectra | Aids in the interpretation of experimental spectroscopic data. | genexplain.com |
| Thermodynamic Properties | Enthalpy, Entropy, Heat Capacity | Characterizes the molecule's thermodynamic stability. | genexplain.com |
Prediction of Activity Spectra for Substances (PASS) and Target Identification
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide spectrum of biological activities for a given chemical structure. akosgmbh.de The prediction is based on a structure-activity relationship analysis of a large training set of known biologically active compounds. akosgmbh.degenexplain.com The PASS algorithm calculates the probability of a molecule being "active" (Pa) or "inactive" (Pi) for thousands of different biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. genexplain.com
For novel compounds or those with limited experimental data, PASS serves as a powerful initial screening tool to identify promising avenues for research. clinmedkaz.org Given the structural motifs present in this compound (a piperidine ring, a benzyl group, and an ether linkage), a PASS analysis would likely predict a range of potential activities. Studies on other piperidine derivatives have shown that this scaffold is associated with effects on the central nervous system, cancer, and microbial infections, and can act as a local anesthetic or antiarrhythmic agent. clinmedkaz.orgclinmedkaz.org A PASS analysis of this compound would provide a ranked list of probable activities, helping to prioritize which biological targets and assays should be investigated experimentally.
| Parameter | Description | Interpretation | Source |
|---|---|---|---|
| Pa (Probability to be Active) | The estimated probability that the compound exhibits a specific biological activity. | Higher Pa values suggest a greater likelihood of the compound being active. Activities with Pa > Pi are considered possible. | genexplain.com |
| Pi (Probability to be Inactive) | The estimated probability that the compound does not exhibit that specific activity. | Used in conjunction with Pa to assess the prediction's confidence. | genexplain.com |
| Biological Activity Spectrum | A ranked list of all predicted activities for the compound. | Provides a comprehensive profile of the molecule's potential polypharmacology, guiding experimental testing. | akosgmbh.denih.gov |
Molecular Dynamics Simulations to Explore Binding Conformations and Stability
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing valuable information about the stability of binding poses, the flexibility of the protein, and the role of solvent molecules. researchgate.net
For a compound like this compound, MD simulations would be a critical step following docking studies. By placing the docked complex in a simulated physiological environment (water, ions), researchers can observe its behavior over nanoseconds or even microseconds. researchgate.net This process can validate the initial docking result; a stable interaction will see the ligand remain in the binding pocket, maintaining key interactions throughout the simulation. Conversely, an unstable complex might see the ligand drift out of the active site. These simulations are essential for confirming the stability of predicted binding modes and understanding the dynamic nature of the ligand-receptor interactions. researchgate.net
Virtual Screening and Library Design for Novel Benzyloxyethylpiperidine Derivatives
Virtual screening is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows researchers to screen millions of compounds in silico, prioritizing a smaller, more manageable number for synthesis and experimental testing. researchgate.net
The this compound scaffold can serve as an excellent starting point for the design of new chemical libraries. clinmedkaz.org By using this core structure, researchers can create a virtual library of thousands of derivatives by adding or modifying various functional groups. This library can then be screened against a specific protein target. For example, based on docking results, derivatives could be designed to enhance the key interactions observed, such as strengthening the salt bridge to Asp115 in the D4 receptor or improving hydrophobic packing in the active site of AChE. clinmedkaz.org The goal is to identify novel derivatives with potentially higher affinity, greater selectivity, or improved drug-like properties. genexplain.comresearchgate.net This strategy of scaffold-based library design and virtual screening is a cornerstone of modern medicinal chemistry for lead discovery and optimization.
Synthetic Utility and Chemical Biology Applications of 4 2 Benzyloxy Ethyl Piperidine
Role as a Versatile Building Block in Complex Organic Synthesis
4-[2-(Benzyloxy)ethyl]piperidine is a valuable heterocyclic building block in the field of organic synthesis. sigmaaldrich.comportico.org Its structure, featuring a piperidine (B6355638) ring substituted at the 4-position with a benzyloxyethyl group, offers multiple reactive sites for chemical modification. This allows for its incorporation into a wide array of more complex molecular architectures. The piperidine nitrogen can undergo various reactions, including N-alkylation and N-acylation, while the benzyl (B1604629) ether provides a stable protecting group for the hydroxyl functionality that can be removed under specific conditions.
The utility of piperidine-containing scaffolds is well-established in medicinal chemistry, as they are present in numerous pharmaceuticals. mdpi.comresearchgate.net The synthesis of complex molecules often relies on the strategic use of such building blocks to construct the desired carbon skeleton and introduce necessary functional groups. researchgate.net For instance, derivatives of N-benzylpiperidin-4-one, a related structure, are recognized for their versatility in various chemical reactions, underscoring the importance of the N-benzylpiperidine moiety as a foundational element in synthetic strategies. researchgate.net The development of efficient synthetic routes to functionalized piperidines is a continuous area of research, with methods like reductive amination and cyclization reactions being commonly employed. mdpi.com
The presence of the benzyloxyethyl side chain in this compound adds another layer of synthetic potential. The ether linkage is generally stable to many reaction conditions but can be cleaved when desired, unmasking a primary alcohol. This alcohol can then be further functionalized, for example, through oxidation to an aldehyde or carboxylic acid, or by esterification or etherification. This versatility makes this compound a key intermediate in multi-step synthetic sequences aimed at producing complex target molecules.
Development of Chemical Probes for Receptor Mapping and Assay Development
The development of chemical probes is a critical aspect of chemical biology, enabling the study of protein function and the validation of new drug targets. scispace.com These molecular tools are designed to interact with specific biological targets, such as receptors, in a well-defined manner. The piperidine scaffold is a common feature in molecules designed to interact with various receptors in the central nervous system.
While direct evidence for the use of this compound itself as a chemical probe is not extensively documented in the provided search results, the structural motifs it contains are highly relevant to the design of such probes. For example, derivatives of benzylpiperidine have been explored as ligands for various receptors. The development of activity-based probes often involves incorporating a reactive group onto a scaffold that has affinity for the target protein. mdpi.com The functional groups present in this compound, namely the secondary amine and the ether, could potentially be modified to incorporate photoreactive groups like diazirines or benzophenones, or other functionalities for "click" chemistry, which are common features of modern chemical probes. mdpi.com
The synthesis of libraries of compounds based on a common scaffold is a standard approach in drug discovery and chemical probe development. The versatility of this compound as a building block would lend itself to the creation of a diverse set of molecules for screening against various biological targets. By systematically modifying the piperidine nitrogen and the terminal part of the benzyloxyethyl side chain, researchers can explore the structure-activity relationships (SAR) and identify compounds with high affinity and selectivity for a particular receptor, which is a key step in developing effective chemical probes for receptor mapping and assay development.
Precursor in the Synthesis of Pharmacologically Active Scaffolds and Intermediates
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmacologically active compounds. mdpi.comresearchgate.net Consequently, this compound serves as a valuable precursor in the synthesis of various biologically active molecules and key pharmaceutical intermediates. google.comresearchgate.net
The synthesis of novel compounds with potential therapeutic applications often involves the modification of existing scaffolds to improve properties such as potency, selectivity, and pharmacokinetic profiles. For instance, research into acetylcholinesterase (AChE) inhibitors, relevant for the treatment of Alzheimer's disease, has utilized derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine. nih.govnih.gov In these studies, the core piperidine structure, similar to that of this compound, is elaborated with various substituents to optimize the interaction with the enzyme's active site. nih.govnih.gov One study found that 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine was a highly potent AChE inhibitor. nih.gov Another related compound, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, also demonstrated very high inhibitory activity against AChE. nih.gov
Furthermore, the piperidine framework is a key component in the development of ligands for dopamine (B1211576) receptors. nih.gov Research has focused on benzyloxypiperidine scaffolds for the discovery of D4 receptor antagonists, which have potential applications in treating conditions like Parkinson's disease. nih.gov The synthesis of various piperidine derivatives has also been explored for their potential as σ1 receptor ligands with antiproliferative properties. nih.gov In one instance, a multi-step synthesis was developed to create novel σ1 receptor ligands based on a 4-(2-aminoethyl)-2-phenylpiperidine scaffold. nih.gov
The versatility of the this compound structure allows for its use as a starting material or intermediate in the synthesis of these and other complex, pharmacologically relevant molecules. The ability to debenzylate the ether to reveal a hydroxyl group, or to modify the piperidine nitrogen, provides synthetic handles to build upon the core structure and access a diverse range of potential therapeutic agents.
Conclusion and Future Perspectives in 4 2 Benzyloxy Ethyl Piperidine Research
Summary of Current Understanding and Key Discoveries in Benzyloxyethylpiperidine Research
Research into 4-[2-(Benzyloxy)ethyl]piperidine and its derivatives has largely been driven by their potential as therapeutic agents. The core structure, featuring a piperidine (B6355638) ring, is a common motif in a wide array of pharmaceuticals and biologically active natural products. ajchem-a.comresearchgate.net Its presence often improves the pharmacokinetic properties of a molecule, such as membrane permeability and metabolic stability. researchgate.net
Key discoveries have centered on the functionalization of the this compound scaffold to create compounds with high affinity and selectivity for various biological targets. For instance, derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and shown to be potent acetylcholinesterase (AChE) inhibitors. nih.gov One such derivative, compound 21 , demonstrated an IC50 of 0.56 nM and an affinity for AChE that was 18,000 times greater than for butyrylcholinesterase (BuChE). nih.gov Further structure-activity relationship (SAR) studies led to the development of Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine), a highly potent and selective AChE inhibitor. nih.gov
The versatility of the benzyloxyethylpiperidine scaffold is also evident in the development of selective dopamine (B1211576) transporter (DAT) inhibitors. By modifying the N-benzyl group of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines, researchers have identified analogs with high affinity for DAT and significant selectivity over serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. nih.gov
The synthesis of these compounds has also been a focus of research, with various methods being developed for the construction of the piperidine ring and the introduction of diverse substituents. mdpi.com These synthetic advancements have been crucial in enabling the exploration of the chemical space around the this compound core.
Identification of Emerging Research Frontiers and Unaddressed Challenges
Despite the progress made, several research frontiers and challenges remain in the study of this compound and its derivatives.
Emerging Research Frontiers:
Novel Therapeutic Targets: While much of the focus has been on neurological targets like AChE and DAT, the piperidine scaffold is known to interact with a wide range of biological targets. researchgate.netclinmedkaz.org Future research could explore the potential of benzyloxyethylpiperidine derivatives as modulators of other receptors, enzymes, and ion channels implicated in various diseases, including cancer and inflammatory conditions. ajchem-a.com
Personalized Medicine: The adaptability of the piperidine scaffold makes it a promising candidate for the development of personalized medicines. marketresearchintellect.com Future research could focus on designing derivatives tailored to specific patient populations or disease subtypes.
Biomarker Discovery: Piperidine derivatives are being investigated for their potential as biomarkers for disease diagnosis and prognosis. marketresearchintellect.com This represents a novel application for compounds derived from the this compound core.
Unaddressed Challenges:
Stereoselectivity in Synthesis: Achieving high stereoselectivity during the synthesis of substituted piperidines remains a significant challenge. mdpi.com The development of new catalytic systems and asymmetric synthetic methods is crucial for accessing specific stereoisomers, which often exhibit different pharmacological profiles.
Scalability of Synthesis: While many synthetic methods are effective at the laboratory scale, their translation to industrial-scale production can be problematic, facing issues with efficiency and consistency. pmarketresearch.com
"Green" Chemistry: There is a growing need to develop more environmentally friendly synthetic routes for piperidine derivatives, reducing the use of toxic reagents and solvents. pmarketresearch.com
Innovative Methodologies and Interdisciplinary Approaches for Future Investigations
To address the existing challenges and explore new frontiers, future research on this compound should embrace innovative methodologies and interdisciplinary collaborations.
Computational Drug Design: The use of artificial intelligence (AI) and machine learning in molecular modeling can accelerate the discovery of novel benzyloxyethylpiperidine derivatives with desired properties. pmarketresearch.com These computational tools can help predict binding affinities, ADME (absorption, distribution, metabolism, and excretion) properties, and potential off-target effects, thereby streamlining the drug discovery process.
Fragment-Based Drug Discovery (FBDD): FBDD is a powerful technique for identifying small molecular fragments that bind to a biological target. pmarketresearch.com This approach can be used to identify novel building blocks that can be incorporated into the this compound scaffold to create highly potent and selective ligands.
Interdisciplinary Collaborations: Partnerships between medicinal chemists, pharmacologists, structural biologists, and computational scientists are essential for a comprehensive understanding of the structure-activity relationships of benzyloxyethylpiperidine derivatives. marketresearchintellect.com Such collaborations can facilitate a more rational design of new therapeutic agents.
Advanced Analytical Techniques: The use of advanced analytical techniques, such as high-resolution mass spectrometry and multidimensional NMR spectroscopy, can provide detailed insights into the structure and dynamics of benzyloxyethylpiperidine derivatives and their interactions with biological targets.
By leveraging these innovative approaches, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold and develop new and effective treatments for a wide range of diseases.
Q & A
Q. What are the key synthetic routes for 4-[2-(Benzyloxy)ethyl]piperidine?
The synthesis typically involves multi-step protocols. A common approach includes:
- Step 1 : Alkylation of piperidine with a benzyloxyethyl halide (e.g., 2-(benzyloxy)ethyl bromide) in the presence of a base (e.g., K₂CO₃) .
- Step 2 : Purification via column chromatography or recrystallization to isolate the product.
- Critical parameters : Solvent choice (e.g., dichloromethane or chloroform), reaction temperature (often 60–80°C), and catalyst optimization (e.g., palladium on carbon for hydrogenation steps) .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- NMR spectroscopy : and NMR to confirm the piperidine ring, benzyloxy group, and ethyl linker (e.g., δ 3.5–4.0 ppm for benzyloxy protons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 234.162) .
- X-ray crystallography : For solid-state conformation analysis, though limited data exists for this specific derivative .
Q. What safety precautions are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation.
- Storage : In airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
Yield optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions .
- Catalyst tuning : Pd/C for selective hydrogenation of alkynes or nitro groups .
- Purification : Gradient elution in HPLC or preparative TLC to separate isomers (e.g., cis/trans configurations) . Example: A study reported 56–57% yields for benzoylpiperidine derivatives using CHCl₃/MeOH solvent systems .
Q. What strategies enhance the biological activity of this compound derivatives?
- Structural modifications :
- Introducing electron-withdrawing groups (e.g., halogens) on the benzyl ring to improve receptor binding .
- Replacing the ethyl linker with a propargyl group to modulate pharmacokinetics .
- Structure-activity relationship (SAR) : Testing substituents at the piperidine nitrogen (e.g., methyl, isopropyl) to assess enzyme inhibition .
Q. How can discrepancies in reported pharmacological data be resolved?
Contradictions in bioactivity (e.g., IC₅₀ values) may arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time).
- Compound purity : Validate via HPLC (e.g., >95% purity with retention time consistency) .
- Computational modeling : Use docking studies to predict binding modes and validate experimental results .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Elemental analysis : Confirm C, H, N percentages (e.g., C: 68.0%, H: 7.5%, N: 4.2%) .
- Karl Fischer titration : Measure residual water content (<0.5%) .
Q. How to design experiments to study metabolic stability?
- In vitro assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
